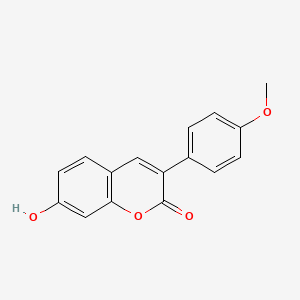

7-Hydroxy-3-(4-methoxyphenyl)chromen-2-one

Overview

Description

7-Hydroxy-3-(4-methoxyphenyl)chromen-2-one is a chemical compound with the linear formula C16H12O4 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

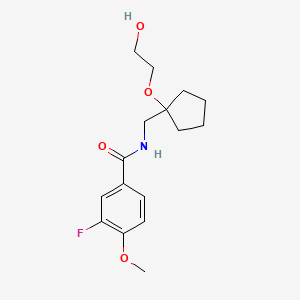

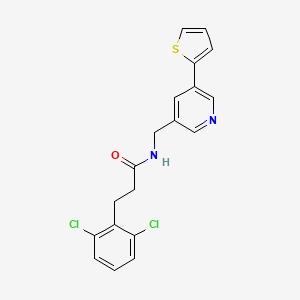

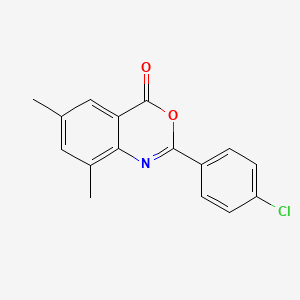

Molecular Structure Analysis

The molecular structure of 7-Hydroxy-3-(4-methoxyphenyl)chromen-2-one can be represented by the SMILES stringOC1=CC=C(C(C2=CC=CC=C2)=C3C4=CC=C(OC)C=C4)C(OC3=O)=C1 . The InChI code for this compound is 1S/C16H12O4/c1-19-13-6-3-10(4-7-13)14-8-11-2-5-12(17)9-15(11)20-16(14)18/h2-9,17H,1H3 . Physical And Chemical Properties Analysis

7-Hydroxy-3-(4-methoxyphenyl)chromen-2-one is a solid substance . Its molecular weight is 268.26 . The compound is sparingly soluble in water and soluble in ethanol .Scientific Research Applications

Antioxidant Activity

- 7-Hydroxy-3-(4-methoxyphenyl)chromen-2-one is a flavonoid derivative with potent antioxidant properties. It scavenges free radicals, protecting cells from oxidative stress. Researchers have explored its potential in preventing age-related diseases, including neurodegenerative disorders and cardiovascular conditions .

Anti-Inflammatory Effects

- Studies suggest that this compound possesses anti-inflammatory activity. It inhibits pro-inflammatory enzymes and cytokines, making it a promising candidate for managing chronic inflammatory conditions such as arthritis and inflammatory bowel diseases .

Cancer Chemoprevention

- 7-Hydroxy-3-(4-methoxyphenyl)chromen-2-one has attracted attention due to its potential as a chemopreventive agent. It modulates cell signaling pathways, inhibiting tumor growth and metastasis. Researchers investigate its role in preventing and treating various cancers .

Neuroprotective Properties

- In preclinical studies, this compound has demonstrated neuroprotective effects. It enhances neuronal survival, reduces oxidative damage, and may be relevant in conditions like Alzheimer’s disease and Parkinson’s disease .

Cardiovascular Health

- Some research indicates that 7-Hydroxy-3-(4-methoxyphenyl)chromen-2-one improves endothelial function and reduces blood pressure. It may contribute to cardiovascular health by promoting vasodilation and reducing oxidative stress .

Antimicrobial Activity

- Investigations have revealed moderate antimicrobial properties of this compound. It shows activity against bacteria, fungi, and viruses. Researchers explore its potential as a natural antimicrobial agent .

Safety and Hazards

properties

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-6-3-10(4-7-13)14-8-11-2-5-12(17)9-15(11)20-16(14)18/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYCHSOZFBOOKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346476 | |

| Record name | 7-Hydroxy-3-(4-methoxyphenyl)chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-3-(4-methoxyphenyl)chromen-2-one | |

CAS RN |

66267-82-1 | |

| Record name | 7-Hydroxy-3-(4-methoxyphenyl)chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-3-(4'-methoxyphenyl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1R,8S)-9-Azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl]-2-chloropropan-1-one](/img/structure/B2549065.png)

![[1,1'-Biphenyl]-3,3'-diyldimethanol](/img/structure/B2549068.png)

![2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2549077.png)

![3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2549078.png)